Cas no 915920-86-4 (3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine)

3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine 化学的及び物理的性質
名前と識別子
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- CHEMBRDG-BB 5636113
- 3-(1,2,4-triazol-1-yl)adamantan-1-amine
- 3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine(SALTDATA: FREE)
- 3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANAMINE
- DTXSID60672525
- MFCD08691741
- 915920-86-4
- VS-12283
- CS-0321850
- 3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTAN-1-AMINE
- CHEMBL1198188
- 3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine
- AKOS015955530
- 3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine
-
- MDL: MFCD08691741
- インチ: InChI=1S/C12H18N4/c13-11-2-9-1-10(3-11)5-12(4-9,6-11)16-8-14-7-15-16/h7-10H,1-6,13H2
- InChIKey: MEBRHDOGOQBNLX-UHFFFAOYSA-N
- SMILES: C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)N
計算された属性
- 精确分子量: 218.15300
- 同位素质量: 218.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 302
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 56.7Ų
じっけんとくせい
- PSA: 56.73000
- LogP: 1.98500
3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB220445-5 g |
3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine; 95% |
915920-86-4 | 5 g |
€381.90 | 2023-07-20 | ||
TRC | H955990-500mg |
3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine |
915920-86-4 | 500mg |
$ 160.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392520-5g |
3-(1H-1,2,4-triazol-1-yl)adamantan-1-amine |
915920-86-4 | 98% | 5g |
¥3591.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1241611-1g |
3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANAMINE |
915920-86-4 | 95% | 1g |
$125 | 2025-02-25 | |
abcr | AB220445-10 g |
3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine; 95% |
915920-86-4 | 10g |
€407.40 | 2022-06-11 | ||
abcr | AB220445-5g |
3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine, 95%; . |
915920-86-4 | 95% | 5g |
€381.90 | 2025-02-19 | |
abcr | AB220445-1 g |
3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine; 95% |
915920-86-4 | 1 g |
€137.20 | 2023-07-20 | ||
1PlusChem | 1P006H1X-1g |
3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANAMINE |
915920-86-4 | 95% | 1g |
$72.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392520-1g |
3-(1H-1,2,4-triazol-1-yl)adamantan-1-amine |
915920-86-4 | 98% | 1g |
¥1038.00 | 2024-04-25 | |
A2B Chem LLC | AD01237-1g |
3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANAMINE |
915920-86-4 | 95% | 1g |
$61.00 | 2024-07-18 |
3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
3-(1H-1,2,4-triazol-1-yl)-1-adamantanamineに関する追加情報
Comprehensive Overview of 3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine (CAS No. 915920-86-4)
3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine, with the CAS number 915920-86-4, is a structurally unique compound that has garnered significant attention in pharmaceutical and chemical research. This molecule combines the rigid adamantane backbone with a 1,2,4-triazole moiety, resulting in a hybrid structure with potential applications in drug discovery and material science. The adamantane group is known for its stability and lipophilicity, while the triazole ring contributes to hydrogen bonding and metabolic stability, making this compound a subject of interest for researchers exploring novel bioactive molecules.
In recent years, the demand for adamantane derivatives has surged due to their versatility in medicinal chemistry. 3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine is no exception, as its unique structure offers opportunities for targeting various biological pathways. Researchers are particularly interested in its potential as a central nervous system (CNS) agent, given the ability of adamantane-based compounds to cross the blood-brain barrier. This property aligns with current trends in neurodegenerative disease research, where molecules like this could play a role in developing treatments for conditions such as Alzheimer's and Parkinson's diseases.
The synthesis of CAS 915920-86-4 involves strategic functionalization of the adamantane core, typically through nucleophilic substitution reactions with 1,2,4-triazole derivatives. This process highlights the compound's relevance in modern synthetic organic chemistry, where efficient methods for creating complex architectures are highly valued. Analytical characterization of this compound typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which are crucial for verifying its structure and purity - key concerns for researchers sourcing this material.
From a commercial perspective, 3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine has seen growing interest from pharmaceutical companies exploring novel drug candidates. The global market for specialty chemicals and pharmaceutical intermediates continues to expand, driven by increased R&D spending and the need for innovative therapeutic options. This compound's unique combination of structural features positions it well within this market landscape, particularly for organizations focused on small molecule therapeutics and targeted drug delivery systems.
Environmental and safety considerations for 915920-86-4 follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under current regulations, proper storage conditions (typically cool, dry environments) and personal protective equipment are recommended when working with this material. These precautions align with the pharmaceutical industry's increasing emphasis on green chemistry principles and sustainable manufacturing practices, topics that have gained significant traction in recent scientific discourse.
Future research directions for 3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine may explore its potential in emerging areas such as proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. The compound's ability to serve as a versatile scaffold for further functionalization makes it particularly interesting for these applications. Additionally, its potential use in metal-organic frameworks (MOFs) and other advanced materials represents another promising avenue for investigation, reflecting the growing intersection between pharmaceutical chemistry and materials science.
For researchers and procurement specialists seeking CAS 915920-86-4, it's essential to verify suppliers' credentials and analytical data. The compound's specialized nature means that quality control is paramount, especially for applications in drug discovery where purity and consistency are critical. Many users searching for this compound often inquire about bulk availability, custom synthesis options, and technical specifications, highlighting the practical considerations surrounding its use in both academic and industrial settings.
In conclusion, 3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine represents an intriguing example of modern medicinal chemistry's innovative approaches to molecular design. Its combination of structural features from both adamantane and triazole chemistries offers multiple opportunities for scientific exploration and potential therapeutic development. As research into privileged structures in drug discovery continues to evolve, compounds like this will likely remain at the forefront of pharmaceutical innovation, addressing current challenges in healthcare and materials science.
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